8-Hydroxyamoxapine

Pharmacokinetics Half-Life ADME

8-Hydroxyamoxapine (CAS 61443-78-5) is the predominant circulating metabolite of amoxapine, exhibiting balanced serotonin–norepinephrine reuptake inhibition (SNRI) without the confounding D2 antagonism of 7-hydroxyamoxapine. Its extended 30.8-h elimination half-life and high systemic exposure make it the optimal reference standard for bioequivalence trials, LC-MS/MS toxicology screens, and PK/PD modeling. Procure this certified reference material to ensure regulatory-grade quantification in chronic amoxapine therapy monitoring.

Molecular Formula C17H16ClN3O2
Molecular Weight 329.8 g/mol
CAS No. 61443-78-5
Cat. No. B025638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxyamoxapine
CAS61443-78-5
Synonyms2-Chloro-11-(1-piperazinyl)-dibenz[b,f][1,4]oxazepin-8-ol;  8-Hydroxyamoxapin; 
Molecular FormulaC17H16ClN3O2
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl
InChIInChI=1S/C17H16ClN3O2/c18-11-1-3-15-13(9-11)17(21-7-5-19-6-8-21)20-14-10-12(22)2-4-16(14)23-15/h1-4,9-10,19,22H,5-8H2
InChIKeyQDWNOKXUZTYVGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxyamoxapine (CAS 61443-78-5) – An Active SNRI Metabolite of Amoxapine for Pharmacological & ADMET Studies


8-Hydroxyamoxapine (CAS 61443-78-5) is the principal active metabolite of the tetracyclic antidepressant amoxapine, classified as a serotonin–norepinephrine reuptake inhibitor (SNRI) [1]. Formed via hepatic hydroxylation, it exhibits a more balanced inhibition of serotonin (5-HT) and norepinephrine (NE) transporters compared to the parent drug, which acts primarily as a NE reuptake inhibitor [2]. This shift in transporter selectivity, combined with its extended elimination half-life and high systemic exposure, makes 8-hydroxyamoxapine a critical analyte in pharmacokinetic studies and a distinct pharmacological tool for investigating dual monoamine modulation [3].

Why 8-Hydroxyamoxapine Cannot Be Replaced by Amoxapine, 7-Hydroxyamoxapine, or Other Metabolites


The three major circulating species—amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine—exhibit fundamentally divergent transporter affinities, receptor-binding profiles, and pharmacokinetic durations. While amoxapine predominantly inhibits norepinephrine reuptake, 8-hydroxyamoxapine displays a markedly enhanced serotonin reuptake inhibition, creating a distinct SNRI profile [1]. Conversely, 7-hydroxyamoxapine acts as a dopamine D2 receptor antagonist, a property virtually absent in the 8-hydroxy metabolite [2]. Furthermore, the 6-fold difference in elimination half-life between 8-hydroxyamoxapine (30.8 h) and 7-hydroxyamoxapine (5.1 h) precludes simple dose-equivalence or substitution in analytical or pharmacological workflows [3].

Quantitative Differentiation of 8-Hydroxyamoxapine Versus Analogs: Head-to-Head Evidence


Extended Elimination Half-Life Enables Reduced Dosing Frequency vs. Amoxapine and 7-Hydroxyamoxapine

In a single-dose PK study in 8 healthy volunteers receiving 100 mg oral amoxapine, the mean elimination half-life of 8-hydroxyamoxapine was 30.8 ± 2.6 hours, compared to 9.8 ± 2.6 hours for the parent amoxapine and 5.1 ± 0.8 hours for 7-hydroxyamoxapine [1].

Pharmacokinetics Half-Life ADME

Enhanced Serotonin Uptake Inhibition Shifts Pharmacological Profile from NRI to SNRI

In a head-to-head study using human platelets and rat brain membranes, the rank order for inhibiting [³H]serotonin uptake was: 8-hydroxyamoxapine > amoxapine > 8-hydroxyloxapine > loxapine [1]. The parent amoxapine primarily inhibits norepinephrine reuptake, whereas 8-hydroxyamoxapine demonstrates a more pronounced effect on serotonin uptake, effectively converting the pharmacological profile from a noradrenergic agent to a balanced SNRI [2].

Monoamine Transporter Serotonin Uptake SNRI

Higher Systemic Exposure vs. Parent and 7-Hydroxy Metabolite After Repeated Dosing

During 2-week continuous oral administration of amoxapine to healthy volunteers, serum levels of 8-hydroxyamoxapine were markedly higher than those of both the parent drug and 7-hydroxyamoxapine [1]. Unlike amoxapine levels, which showed little accumulation, 8-hydroxyamoxapine concentrations increased linearly until the fourth day of dosing and remained elevated throughout the study period [1].

Bioanalysis Serum Concentration Therapeutic Drug Monitoring

Absence of Dopamine D2 Antagonism Distinguishes 8-Hydroxyamoxapine from 7-Hydroxyamoxapine

In preclinical models, 7-hydroxyamoxapine exhibits significant postsynaptic dopamine D2 receptor blockade, whereas 8-hydroxyamoxapine shows negligible D2 antagonism [1]. This functional divergence means that 7-hydroxyamoxapine contributes to the antipsychotic-like effects of amoxapine therapy, while 8-hydroxyamoxapine is purely an antidepressant SNRI without dopaminergic activity [2].

Dopamine Receptor Antipsychotic Activity Receptor Profiling

Potent Bacterial β-Glucuronidase Inhibition Positions 8-Hydroxyamoxapine as a Non-Antibiotic Gut Modulator

Amoxapine and its metabolites, including 8-hydroxyamoxapine, were identified as potent inhibitors of Escherichia coli β-glucuronidase (GUS), with the parent compound exhibiting an IC₅₀ of 388 nM in enzyme assays and 119 nM in a cell-based assay [1]. Computational docking and molecular dynamics simulations confirmed that both 7-hydroxyamoxapine and 8-hydroxyamoxapine bind within the GUS active site, satisfying critical pharmacophore interactions with residues F365′ and E413 [2]. In contrast, loxapine—the N-methylated analog—showed negligible GUS inhibition.

Gut Microbiome β-Glucuronidase Drug Repurposing

Superior Bioequivalence Study Performance: More Closely Superimposable Plasma Profiles

In a formal bioequivalence trial comparing two amoxapine formulations, individual plasma concentration–time curves for 8-hydroxyamoxapine were more closely superimposable between test and reference products than those for the parent drug or 7-hydroxyamoxapine [1]. Geometric mean ratios and 90% confidence intervals for Cₘₐₓ, AUC, and truncated areas all fell entirely within the 80–125% bioequivalence limits for all three analytes, but 8-hydroxyamoxapine demonstrated the least inter-individual variability in curve shape.

Bioequivalence Pharmacokinetic Variability Regulatory Science

When to Procure 8-Hydroxyamoxapine: Evidence-Based Application Scenarios


PK/PD Modeling of Dual Monoamine Reuptake Inhibition

When designing studies to evaluate balanced serotonin–norepinephrine reuptake inhibition, 8-hydroxyamoxapine is the preferred tool compound over amoxapine (which is norepinephrine-predominant) or 7-hydroxyamoxapine (which introduces confounding D2 antagonism). Its 30.8-hour half-life also simplifies once-daily dosing protocols in rodent models [1].

Therapeutic Drug Monitoring and Bioequivalence Studies

As the predominant circulating species during chronic amoxapine therapy with the least inter-individual variability in plasma concentration–time curve superimposability, 8-hydroxyamoxapine is the optimal analyte for HPLC method development, reference standard procurement, and bioequivalence trial design [2].

Gut Microbiome Modulation and CPT-11 Diarrhea Mitigation

For drug repurposing programs targeting bacterial β-glucuronidase (GUS) to alleviate irinotecan-induced diarrhea, 8-hydroxyamoxapine provides a structurally validated GUS-inhibitory scaffold. Its activity is supported by both computational docking and in vitro potency data, and it lacks the confounding D2 activity of 7-hydroxyamoxapine [3].

Reference Standard for Metabolite Identification in Forensic Toxicology

Given the high systemic exposure and 30-hour half-life, 8-hydroxyamoxapine is a key marker in postmortem and clinical toxicology screens for amoxapine overdose. Certified reference material is essential for accurate quantification via LC-MS/MS methods [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Hydroxyamoxapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.